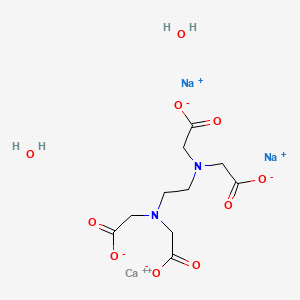

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate

Descripción general

Descripción

El edetato de calcio disódico es un agente quelante utilizado principalmente para tratar el envenenamiento por plomo. Es una sal del ácido etilendiaminotetraacético (EDTA) con iones calcio y sodio. Este compuesto es conocido por su capacidad para unirse y eliminar los metales pesados del cuerpo, lo que lo convierte en un medicamento esencial en casos de envenenamiento por plomo agudo y crónico .

Mecanismo De Acción

El edetato de calcio disódico ejerce sus efectos mediante la quelación, donde se une a iones metálicos como el plomo, formando complejos estables y solubles en agua. Estos complejos luego se excretan del cuerpo a través de los riñones. El proceso de quelación implica el desplazamiento de los iones calcio por los iones metálicos diana, que luego se unen de forma segura dentro de la estructura del EDTA .

Análisis Bioquímico

Biochemical Properties

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate plays a crucial role in biochemical reactions by binding to metal ions such as calcium, lead, and iron. This chelation process helps in the removal of these metals from biological systems. The compound interacts with enzymes and proteins that require metal ions as cofactors, thereby inhibiting their activity. For instance, it can inhibit metalloproteases by binding to the metal ions required for their catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt processes that depend on these ions, such as calcium-dependent signaling pathways. This disruption can lead to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. By binding to these ions, the compound prevents them from participating in biochemical reactions. This chelation can inhibit enzymes that require metal ions for their activity, leading to a decrease in their function. Additionally, the compound can alter gene expression by affecting metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its chelating activity can decrease as it binds to available metal ions. Long-term exposure to the compound can lead to a reduction in cellular function due to the depletion of essential metal ions. Studies have shown that prolonged exposure can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate and remove toxic metal ions without causing significant adverse effects. At high doses, it can lead to toxicity due to the excessive removal of essential metal ions. Studies have shown that high doses can cause kidney damage and other toxic effects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ions. By chelating these ions, the compound can affect the activity of enzymes and other proteins involved in these pathways. This can lead to changes in metabolic flux and the levels of various metabolites. The compound’s ability to bind to metal ions makes it a valuable tool for studying metal-dependent metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its ability to bind to metal ions. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to areas with high concentrations of metal ions, such as the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles where metal ions are concentrated. This localization can affect its activity and function, as it can inhibit metal-dependent enzymes and processes within these compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

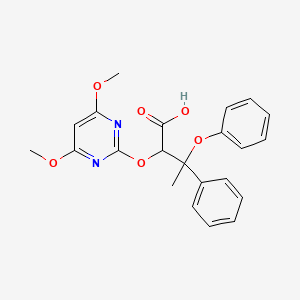

El edetato de calcio disódico se sintetiza mediante la reacción del ácido etilendiaminotetraacético con hidróxidos de calcio y sodio. La reacción generalmente ocurre en una solución acuosa, donde el ácido etilendiaminotetraacético se disuelve primero en agua, seguido de la adición de hidróxido de calcio e hidróxido de sodio. Luego, la mezcla se calienta para facilitar la reacción, lo que da como resultado la formación de edetato de calcio disódico .

Métodos de producción industrial

En entornos industriales, la producción de edetato de calcio disódico implica reacciones a gran escala en reactores donde se mantiene un control preciso de la temperatura y el pH. Luego, el producto se purifica mediante procesos de cristalización y filtración para obtener un compuesto de alta pureza adecuado para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones

El edetato de calcio disódico principalmente experimenta reacciones de quelación, donde forma complejos estables con iones metálicos divalentes y trivalentes. Este proceso de quelación es crucial para su función en la eliminación de metales pesados del cuerpo .

Reactivos y condiciones comunes

Las reacciones de quelación del edetato de calcio disódico generalmente ocurren en soluciones acuosas. Los reactivos comunes incluyen iones metálicos como plomo, zinc y cadmio. Las condiciones de reacción generalmente implican un pH neutro a ligeramente alcalino para asegurar una unión óptima de los iones metálicos .

Principales productos formados

Los principales productos formados a partir de las reacciones de quelación del edetato de calcio disódico son los complejos metal-EDTA. Estos complejos son solubles en agua y se excretan del cuerpo a través de la orina, lo que reduce eficazmente los niveles de metales tóxicos en el cuerpo .

Aplicaciones Científicas De Investigación

El edetato de calcio disódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar para calibrar instrumentos analíticos y como reactivo en varios análisis químicos.

Biología: Se emplea en estudios que involucran la homeostasis de iones metálicos y los efectos de la toxicidad de metales pesados en los sistemas biológicos.

Medicina: Más allá del tratamiento del envenenamiento por plomo, se utiliza en la terapia de quelación para otros envenenamientos por metales pesados y en pruebas de diagnóstico para evaluar la exposición a metales.

Industria: Se utiliza en los procesos de tratamiento de aguas para eliminar contaminantes metálicos y en la industria alimentaria como conservante para evitar la oxidación catalizada por metales

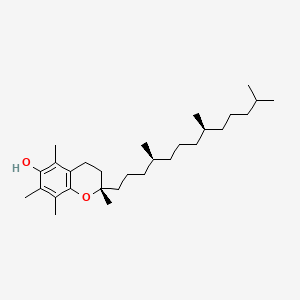

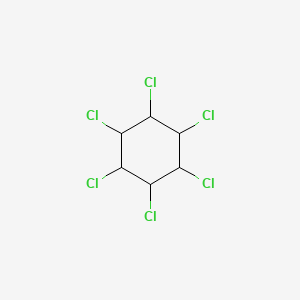

Comparación Con Compuestos Similares

Compuestos similares

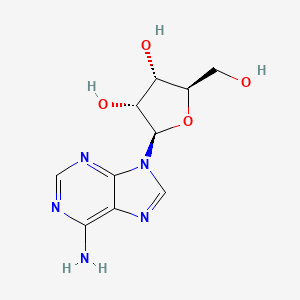

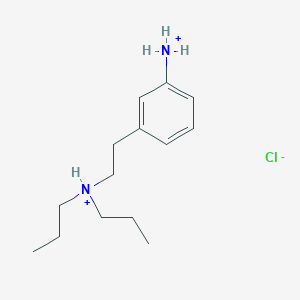

Edetato disódico: Otro agente quelante utilizado para diferentes propósitos, como el tratamiento de la hipercalcemia y la toxicidad por digital.

Succimer: Un agente quelante utilizado como alternativa al edetato de calcio disódico para tratar el envenenamiento por plomo.

Dimercaprol: Se utiliza junto con el edetato de calcio disódico para casos graves de envenenamiento por plomo

Singularidad

El edetato de calcio disódico es único en su doble capacidad para unirse tanto al calcio como a los iones metálicos, lo que lo hace particularmente eficaz en el tratamiento del envenenamiento por plomo sin causar hipocalcemia. Su alta constante de estabilidad con los iones de plomo asegura una eliminación eficiente del plomo del cuerpo, lo que lo diferencia de otros agentes quelantes .

Propiedades

Número CAS |

23411-34-9 |

|---|---|

Fórmula molecular |

C10H16CaN2NaO9+ |

Peso molecular |

371.31 g/mol |

Nombre IUPAC |

calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.Ca.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |

Clave InChI |

MUBDSQWHVCAGNW-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] |

SMILES canónico |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

melting_point |

>300 |

Descripción física |

Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

Solubilidad |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

Sinónimos |

[(Ethylenedinitrilo)tetraacetato]calciate(2-)Disodium Hydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Edetate calcium disodium acts as a chelating agent, primarily targeting lead in the body. It forms a stable, water-soluble complex with lead ions, effectively displacing the central calcium ion with the lead ion. [] This process, known as chelation, prevents lead from binding to essential enzymes and molecules, thus reducing its toxicity. This lead-Edetate calcium disodium complex is then excreted from the body, primarily through urine. []

A: The primary downstream effect is the reduction of blood lead levels. [, , ] Studies have shown that Edetate calcium disodium therapy can effectively reduce blood lead concentrations in both adults and children with lead poisoning. [, , ] This reduction in blood lead levels is associated with the resolution of symptoms like malaise, numbness, and abdominal discomfort. [] Furthermore, lowering blood lead levels through chelation may have a positive impact on cognitive function, particularly in children. []

ANone: The molecular formula of Edetate calcium disodium is C10H12CaN2Na2O8 · 2H2O. Its molecular weight is 410.3 g/mol.

A: Edetate calcium disodium solutions used for medical purposes, like Ioversol injection, should be protected from strong light. [] This suggests the compound might be sensitive to light and its stability could be affected by light exposure.

ANone: While Edetate calcium disodium is primarily recognized for its chelating properties, information about its catalytic properties and applications is limited in the provided research.

ANone: The provided research doesn't offer specific details regarding computational chemistry studies or modeling of Edetate calcium disodium.

ANone: Information about specific formulation strategies to enhance the stability, solubility, or bioavailability of Edetate calcium disodium is limited in the provided research.

A: Confusing Edetate calcium disodium with Edetate disodium poses a serious risk, as the latter can lead to severe hypocalcemia and even death. [, ] The use of Edetate disodium in children has been explicitly advised against by the CDC due to its potential to induce tetany and hypocalcemia. [] These safety concerns highlight the importance of clear labeling, storage, and prescription practices to avoid medication errors.

A: Edetate calcium disodium is typically administered intravenously for the treatment of lead poisoning. [] Following chelation with lead, the Edetate calcium disodium-lead complex is primarily eliminated through urine. [, ] Its elimination half-life is relatively short, less than 60 minutes. []

A: Yes, clinical studies have demonstrated the efficacy of Edetate calcium disodium in treating lead poisoning. Research indicates that both oral DMSA and parenteral Edetate calcium disodium are effective in chelating lead and resolving symptoms associated with moderate and severe lead toxicity. []

ANone: The provided research doesn't provide information about specific resistance mechanisms or cross-resistance related to Edetate calcium disodium.

A: Edetate calcium disodium therapy can cause dose-related nephrotoxicity (kidney damage). [] Additionally, it can lead to the depletion of essential minerals like zinc and copper. [] While transient increases in hepatic transaminase activity have been observed, clinically significant liver toxicity is uncommon. [] Skin lesions, potentially linked to zinc deficiency, may occur but are unusual. []

ANone: The provided research doesn't discuss specific drug delivery and targeting strategies for Edetate calcium disodium beyond its intravenous administration for systemic chelation therapy.

A: The lead mobilization test, involving the administration of Edetate calcium disodium, is used to assess the amount of lead mobilized from body stores, primarily bones. [, ] This test helps determine if a patient would benefit from chelation therapy. A significant increase in urine lead excretion after Edetate calcium disodium administration indicates a higher lead burden and potential candidacy for chelation therapy. [, ]

A: Lead levels in biological samples are typically measured using highly sensitive techniques like graphite furnace atomic absorption spectrometry. [] This method can accurately quantify trace amounts of lead in various biological matrices.

ANone: Specific information about the environmental impact and degradation of Edetate calcium disodium is not extensively covered in the provided research.

A: While the research doesn't delve into detailed dissolution and solubility studies, it indicates that Edetate calcium disodium forms stable, aqueous solutions suitable for intravenous administration. []

ANone: Specific details regarding the validation of analytical methods for Edetate calcium disodium quantification are not provided in the research excerpts.

ANone: The research primarily focuses on the clinical application and efficacy of Edetate calcium disodium. Information about specific quality control and assurance measures during manufacturing and distribution is limited.

ANone: The research provided doesn't discuss the immunogenicity or potential immunological responses associated with Edetate calcium disodium.

ANone: Information on Edetate calcium disodium's interactions with drug transporters is limited in the provided research.

ANone: The research excerpts don't provide information regarding the compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Limited data on the biocompatibility and biodegradability of Edetate calcium disodium are available in the research provided.

A: DMSA (succimer) is a widely recognized alternative to Edetate calcium disodium in treating lead poisoning. [, , ] It offers the advantage of oral administration and is generally considered to have a more favorable side-effect profile compared to Edetate calcium disodium. [, , ] Another chelating agent, dimercaprol (BAL in oil), might be used in conjunction with Edetate calcium disodium in severe cases of lead poisoning, particularly those with blood lead levels exceeding 70 μg/dL. []

ANone: Specific strategies for recycling and waste management of Edetate calcium disodium are not addressed in the provided research.

A: The research highlights the importance of continued clinical trials and research to further elucidate patient-oriented outcomes of Edetate calcium disodium therapy, particularly its effect on cognitive function in lead-exposed children. [] This emphasizes the need for dedicated research infrastructure and resources to optimize treatment strategies and minimize potential long-term consequences of lead poisoning.

ANone: While the research doesn't provide a detailed historical overview, it acknowledges the significant role of Edetate calcium disodium in the management of lead poisoning. Its use, along with other chelating agents, has been instrumental in treating this preventable medical condition.

A: The research highlights the importance of a multidisciplinary approach in addressing lead poisoning. This includes involving healthcare providers, caregivers, and public health professionals to effectively manage cases, educate families, and implement preventive measures to reduce lead exposure. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[2.2.1]heptane-2-carboxamide,2-amino-,endo-(+)-(9CI)](/img/new.no-structure.jpg)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)

![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)